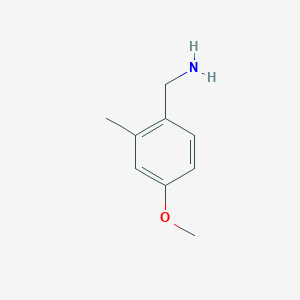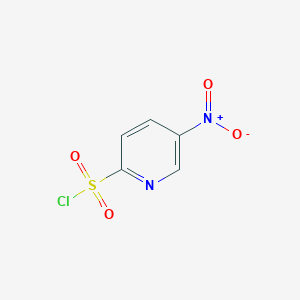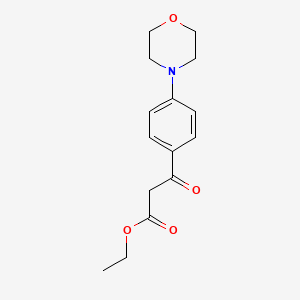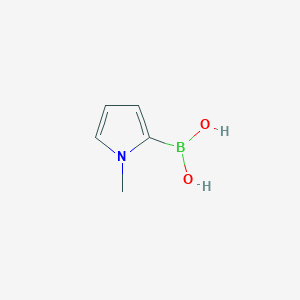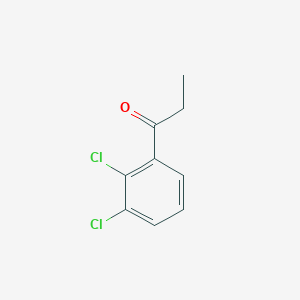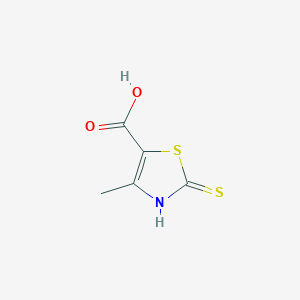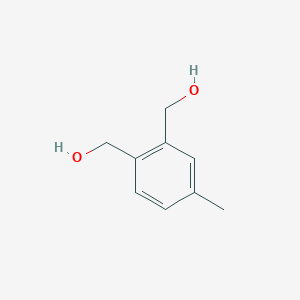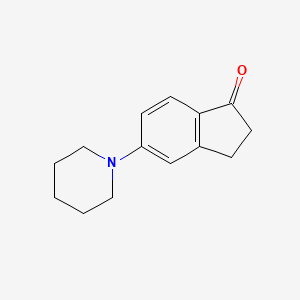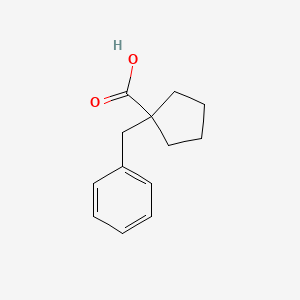
1-Benzylcyclopentanecarboxylic acid
Descripción general
Descripción
1-Benzylcyclopentanecarboxylic acid (CAS Number: 220875-85-4) is a cyclic amino acid and an important building block in the synthesis of various compounds. It has a molecular weight of 204.27 .
Molecular Structure Analysis
The InChI code for 1-Benzylcyclopentanecarboxylic acid is 1S/C13H16O2/c14-12(15)13(8-4-5-9-13)10-11-6-2-1-3-7-11/h1-3,6-7H,4-5,8-10H2,(H,14,15) . This indicates the molecular structure of the compound.
Physical And Chemical Properties Analysis
1-Benzylcyclopentanecarboxylic acid has a molecular weight of 204.27 .
Aplicaciones Científicas De Investigación
Phthalates and Human Health
1-Benzylcyclopentanecarboxylic acid, as a derivative of phthalic acid, can be linked to research on phthalates. Phthalates, especially high molecular weight ones like DEHP, DiNP, and DnOP, are used as plasticizers in consumer products, medical devices, and food contact applications. Low molecular weight phthalates are found in personal-care products, solvents, and coatings for pharmaceuticals. The study by Hauser & Calafat (2005) discusses the uses, metabolism, and health effects of phthalates in human populations. These insights are crucial for understanding the broader implications of compounds related to 1-Benzylcyclopentanecarboxylic acid in human health and the environment (Hauser & Calafat, 2005).
Role in Cereals
Friebe (2001) highlights the role of benzoxazinones in cereals, which are related to benzylcyclopentanecarboxylic acid. These compounds serve as defensive agents against plant diseases and pests. Their biological effects on herbivores, nematodes, plant pathogenic fungi, and bacteria are significant, as are their phytotoxic activities in allelopathic interactions. This research enhances our understanding of the ecological roles of compounds related to 1-Benzylcyclopentanecarboxylic acid (Friebe, 2001).
Chemical Synthesis and Applications
Aghahosseini et al. (2019) describe an efficient approach for synthesizing heterocyclic compounds like N-benzoylaziridines and 1,4,2-dioxazoles, which could be relevant to the synthesis and applications of 1-Benzylcyclopentanecarboxylic acid. This research contributes to the development of new methods for producing compounds with potential industrial and pharmaceutical applications (Aghahosseini et al., 2019).
Environmental Impact
Farajzadeh et al. (2015) provide a comprehensive review of the determination of phthalate esters in environmental samples. Since 1-Benzylcyclopentanecarboxylic acid is structurally related to phthalates, this research is crucial for understanding the environmental monitoring and impact of such compounds (Farajzadeh et al., 2015).
Safety And Hazards
Propiedades
IUPAC Name |
1-benzylcyclopentane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O2/c14-12(15)13(8-4-5-9-13)10-11-6-2-1-3-7-11/h1-3,6-7H,4-5,8-10H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJWROSNRJZXGHJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(CC2=CC=CC=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50627347 | |
| Record name | 1-Benzylcyclopentane-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50627347 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Benzylcyclopentanecarboxylic acid | |
CAS RN |
220875-85-4 | |
| Record name | 1-Benzylcyclopentane-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50627347 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

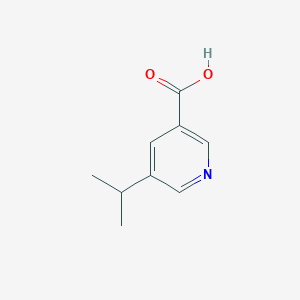
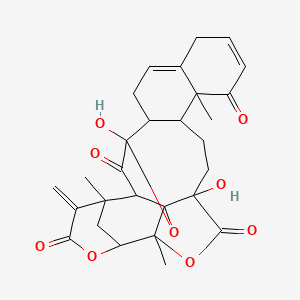
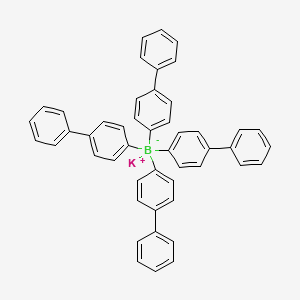
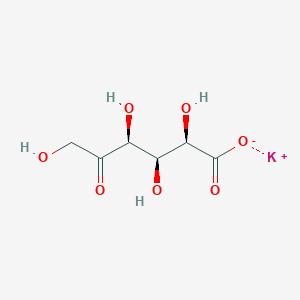
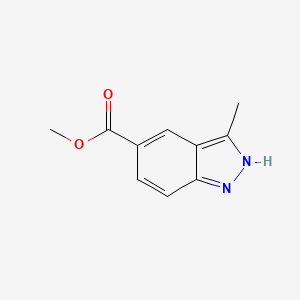
![7-Amino-1H-[1,8]naphthyridin-2-one sulfate](/img/structure/B1612946.png)
